molecular formula C9H13NOS B12840178 3-(Pyridin-2-ylthio)butan-1-ol

3-(Pyridin-2-ylthio)butan-1-ol

Cat. No.: B12840178
M. Wt: 183.27 g/mol
InChI Key: XFQBFISVRCWMQP-UHFFFAOYSA-N
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Description

3-(Pyridin-2-ylthio)butan-1-ol is an organic compound that features a pyridine ring attached to a butanol chain via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-ylthio)butan-1-ol typically involves the reaction of pyridine-2-thiol with butan-1-ol under specific conditions. One common method is to use a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution with butan-1-ol. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-ylthio)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a thioether.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(Pyridin-2-ylthio)butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism by which 3-(Pyridin-2-ylthio)butan-1-ol exerts its effects depends on its interaction with molecular targets. The sulfur atom can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-ylmethanol: Similar structure but lacks the sulfur atom.

    Butan-1-ol: Similar chain structure but lacks the pyridine ring and sulfur atom.

    Pyridine-2-thiol: Contains the pyridine ring and sulfur atom but lacks the butanol chain.

Uniqueness

3-(Pyridin-2-ylthio)butan-1-ol is unique due to the combination of a pyridine ring, a sulfur atom, and a butanol chain. This unique structure allows it to participate in a variety of chemical reactions and makes it useful in diverse applications, from medicinal chemistry to materials science.

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

3-pyridin-2-ylsulfanylbutan-1-ol

InChI

InChI=1S/C9H13NOS/c1-8(5-7-11)12-9-4-2-3-6-10-9/h2-4,6,8,11H,5,7H2,1H3

InChI Key

XFQBFISVRCWMQP-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)SC1=CC=CC=N1

Origin of Product

United States

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